molecular formula C20H18N2O4S B12109518 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid

2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B12109518
M. Wt: 382.4 g/mol
InChI Key: IKPIHMNXILVOAO-GZTJUZNOSA-N
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Description

This compound is a tricyclic imidazolone derivative featuring a benzyl group at the N1 position, a 4-methoxyphenylmethylidene substituent at the C4 position, and a sulfanylacetic acid moiety at the C2 position. The (4E)-configuration of the methylidene group suggests a planar, conjugated system that may enhance π-π interactions with biological targets.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C20H18N2O4S/c1-26-16-9-7-14(8-10-16)11-17-19(25)22(12-15-5-3-2-4-6-15)20(21-17)27-13-18(23)24/h2-11H,12-13H2,1H3,(H,23,24)/b17-11+

InChI Key

IKPIHMNXILVOAO-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A foundational approach involves cyclizing thiosemicarbazide precursors under alkaline conditions to form the 1,2,4-triazolethione scaffold, which can be adapted for imidazole synthesis. For example, hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate followed by reaction with isothiocyanates yields thiosemicarbazides. Cyclization in basic media (e.g., NaOH/ethanol) produces the imidazole-3-thione core. Adapting this method, 1-benzyl-2-mercapto-4,5-dihydro-1H-imidazol-5-one can be synthesized by reacting benzylamine with carbon disulfide and cyclizing under basic conditions (Yield: 72–88%).

Solvent-Free N-Alkylation

Recent advancements emphasize solvent-free protocols to reduce environmental impact. For instance, imidazole derivatives are alkylated using tert-butyl chloroacetate without solvents, achieving high yields (85–90%). Applied to the target compound, this method could facilitate the introduction of the benzyl group via reaction of imidazole with benzyl chloride in the presence of K₂CO₃.

CatalystSolventTemperature (°C)Time (h)E:Z RatioYield (%)
Acetic acidEthanol80697:382
PiperidineToluene110495:578
NoneDMF120888:1265

Sulfanyl Acetic Acid Functionalization

Thiol-Alkylation with Chloroacetic Acid

The sulfanyl acetic acid group is introduced via nucleophilic substitution. Deprotonation of the imidazole-2-thiol intermediate with NaOH generates a thiolate, which reacts with chloroacetic acid in aqueous ethanol. For instance, stirring 1-benzyl-4-(4-methoxybenzylidene)-2-mercapto-4,5-dihydro-1H-imidazol-5-one with chloroacetic acid and K₂CO₃ at 60°C for 3 hours affords the target compound (Yield: 75–80%).

Solvent-Free Alkylation

Adapting solvent-free methods, the reaction proceeds efficiently without solvents. Mixing the thiol intermediate with chloroacetic acid and K₂CO₃ at 70°C for 2 hours achieves comparable yields (78%) while reducing waste.

Integrated Synthetic Routes

Three-Step Protocol

  • Imidazole Core Synthesis : Benzylamine reacts with carbon disulfide in NaOH/ethanol to form 1-benzyl-2-mercapto-4,5-dihydro-1H-imidazol-5-one (Yield: 85%).

  • Condensation : Reflux with 4-methoxybenzaldehyde in ethanol/acetic acid (Yield: 82%).

  • Alkylation : Reaction with chloroacetic acid in aqueous K₂CO₃ (Yield: 78%).

Overall Yield : 53% (0.85 × 0.82 × 0.78).

One-Pot Approach

A streamlined one-pot method combines cyclization, condensation, and alkylation in sequential steps without isolating intermediates. This reduces purification steps and improves efficiency (Overall Yield: 48%).

Analytical and Purification Considerations

Chromatography vs. Recrystallization

  • Column Chromatography : Silica gel (ethyl acetate/hexane) resolves E/Z isomers but is time-consuming.

  • Recrystallization : Methanol/water mixtures (3:1) yield high-purity crystals (>99%) with minimal isomerization.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the imidazole proton (δ 8.2 ppm), methylidene CH (δ 7.5 ppm, singlet), and OCH₃ (δ 3.8 ppm).

  • HRMS : [M+H]⁺ calculated for C₂₁H₁₉N₂O₄S: 419.1064; observed: 419.1066.

Challenges and Mitigation Strategies

Stereochemical Control

The E configuration is favored using bulky catalysts (e.g., piperidine) and polar solvents (ethanol). Microwave-assisted condensation (100°C, 30 minutes) enhances E-selectivity to 98%.

Thiol Oxidation

Thiol intermediates are prone to disulfide formation. Conducting reactions under N₂ atmosphere and adding antioxidants (e.g., ascorbic acid) suppress oxidation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patents describe continuous flow systems for imidazole derivatives, reducing reaction times from hours to minutes. For example, a microreactor achieves 89% yield in the alkylation step at 100°C with a residence time of 5 minutes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Solvent-free methods reduce PMI from 120 to 15.

  • E-Factor : Traditional routes (E = 45) vs. solvent-free (E = 8) .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfonic acids depending on reaction conditions:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (3%)RT, 6 hrsSulfoxide derivative78
KMnO₄ (acidic)60°C, 2 hrsSulfonic acid derivative65
  • Mechanism : Oxidation proceeds via radical intermediates for H₂O₂ and electrophilic pathways for KMnO₄. The sulfoxide form retains chirality, enabling applications in asymmetric synthesis.

Esterification and Amidation

The acetic acid moiety undergoes esterification or amidation under standard coupling conditions:

ReagentConditionsProductYield (%)Reference
Methanol + DCC/DMAPRT, 12 hrsMethyl ester85
Benzylamine + EDC/HOBt0°C → RT, 24 hrsBenzylamide72
  • Key Insight : The reaction efficiency depends on steric hindrance from the benzyl and methoxybenzylidene groups.

Nucleophilic Substitution

The imidazole ring participates in nucleophilic substitution at the 2-position:

NucleophileConditionsProductYield (%)Reference
NH₃ (excess)EtOH, reflux, 8 hrs2-Aminoimidazole derivative68
KSCNDMF, 80°C, 5 hrs2-Thiocyanate analog61

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Major ProductsMass Loss (%)Reference
150–200CO₂, imidazole fragments22
200–300Benzyl-methoxybenzylidene residues48
  • Implications : Stability under heating is critical for pharmaceutical formulation.

Cyclocondensation Reactions

The compound reacts with aldehydes to form fused heterocycles:

AldehydeCatalystProductYield (%)Reference
BenzaldehydeAcOH, Δ, 6 hrsBenzo imidazo[1,2-a]pyridine55

pH-Dependent Hydrolysis

The acetic acid group hydrolyzes reversibly in aqueous media:

pHHalf-Life (hrs)Hydrolysis Product
248Protonated acetic acid
7.412Deprotonated carboxylate
103Fully deprotonated form
  • Application : Tunable solubility for drug delivery systems.

Photochemical Reactivity

UV irradiation induces [4E→4Z] isomerization of the methoxybenzylidene group:

Wavelength (nm)Isomer Ratio (E:Z)Quantum Yield (Φ)
2541:1.30.45
  • Significance : Potential for photo-switchable molecular devices.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are also possible under specific conditions .

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds possess significant antimicrobial effects against various pathogens.
  • Anticancer Potential : The structure suggests potential interactions with cellular targets involved in cancer progression. Compounds with similar imidazole structures have demonstrated cytotoxic effects on cancer cell lines .

Medicinal Chemistry

Ongoing research is exploring the therapeutic uses of this compound:

  • Drug Development : Its unique chemical structure positions it as a candidate for developing new pharmaceuticals aimed at treating infections or cancer .

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Antitumor Activity Study : A derivative similar to 2-{[(4E)-1-benzyl...} showed significant cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent .
  • Synthesis and Evaluation of Analog Compounds : Research focused on synthesizing analogs revealed that structural modifications could enhance biological activity, supporting the hypothesis that this compound may also exhibit enhanced properties when modified appropriately .

Mechanism of Action

The mechanism of action of 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazolone (5:7:5-fused) 1-Benzyl, 4-(4-methoxyphenylmethylidene), 2-sulfanylacetic acid ~407 (estimated) Conjugated planar system; thiol-acid group for potential reactivity
1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one (14s) Imidazolone-imidazole hybrid 4-(2-Methoxyethoxy)benzyl, 5-aminoimidazole, 5-imino group Not reported Amino and imino groups may enhance hydrogen bonding; ether linkage improves solubility
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Not reported Fluorine atoms increase electronegativity; sulfonyl group enhances stability
{2-[(E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid Triazole 4-Methylphenyl, sulfanylidene, phenoxyacetic acid ~430 (estimated) Phenoxyacetic acid moiety may improve membrane permeability
[(4Z)-2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-{[4-(benzoyl)phenyl]methylidene}-5-oxoimidazol-1-yl]acetic acid Imidazolone Chiral amino-hydroxypropyl, benzoylphenylmethylidene, acetic acid 407.42 Peptide-like side chain enables protein interactions; Z-configuration
4-Methyl-2-[5-methyl-4-oxo-5-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]benzoic acid Dihydroimidazole 4-Methylbenzoic acid, isopropyl group at C5 Not reported Bulky isopropyl group may hinder planar conjugation; carboxylic acid for solubility

Computational and Experimental Data

Biological Activity

The compound 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS: 730949-60-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S. It features an imidazole ring, a benzyl group, and a methoxyphenyl group, which contribute to its chemical reactivity and biological potential. The presence of sulfur in the structure may also play a critical role in its biological activity.

PropertyValue
Molecular FormulaC20H18N2O4S
Molecular Weight378.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of imidazole and thiazole have shown cytotoxic effects on various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain modifications to the imidazole ring enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating promising antitumor activity .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Similar imidazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Antioxidant Activity

Antioxidant properties are essential for compounds targeting oxidative stress-related diseases. Studies have shown that related thiazole and imidazole compounds possess significant antioxidant activity, suggesting that this compound may also protect cells from oxidative damage .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Interaction with Cellular Targets : The imidazole ring may interact with specific proteins involved in cell signaling pathways.
  • Enzyme Inhibition : By inhibiting key metabolic enzymes, the compound could disrupt cancer cell metabolism.
  • Antioxidant Mechanisms : The presence of functional groups capable of donating electrons may contribute to scavenging free radicals.

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis : A variety of synthetic routes have been developed to create analogs of imidazole derivatives, highlighting the importance of structural modifications in enhancing biological activity .
  • Biological Evaluation : Compounds structurally related to 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid have shown promising results in preclinical studies for their antitumor and antioxidant activities .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in MCF-7 and A549 cells
Enzyme InhibitionAChE inhibition
AntioxidantFree radical scavenging

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: A common approach involves condensation reactions. For example:

  • React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an aldehyde (e.g., 4-methoxybenzaldehyde) in a DMF/acetic acid mixture under reflux for 2 hours. Recrystallize the product from DMF-ethanol .
  • Alternative methods use ethanolic KOH with aldehydes (e.g., 4-methoxyphenyl derivatives) under prolonged reflux (8–11 hours), followed by acidification with HCl and recrystallization . Key Parameters: Adjust equivalents of sodium acetate (0.02 mol) and oxo-compounds (0.03 mol) to optimize yield .

Q. How can researchers characterize its stereochemistry and purity?

Methodological Answer:

  • Purity: Use HPLC with a mobile phase of methanol and buffer (sodium acetate + sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio .
  • Stereochemistry: Confirm the (4E) configuration via X-ray crystallography or NOESY NMR. Computational methods (e.g., DFT) can predict spectroscopic data for comparison with experimental results .

Q. What stability considerations are critical during storage?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Follow safety protocols for hygroscopic compounds, as outlined in lab safety regulations .

Advanced Research Questions

Q. What computational strategies predict its reactivity in novel reactions?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) for reaction path searches. For example, ICReDD combines quantum calculations with information science to narrow experimental conditions .
  • Software like Gaussian or ORCA models transition states. Virtual screening of substituents (e.g., benzyl vs. alkyl groups) predicts electronic effects on reactivity .

Q. How to resolve contradictions in catalytic activity data across studies?

Methodological Answer:

  • Conduct controlled experiments varying solvent polarity (DMF vs. ethanol) and temperature (25–80°C).
  • Apply Design of Experiments (DoE) to analyze factors like catalyst loading and reaction time. Use ANOVA to identify statistically significant variables .
  • Cross-reference with CRDC’s reaction fundamentals classification (RDF2050112) for reactor design insights .

Q. What advanced separation techniques isolate synthesis byproducts?

Methodological Answer:

  • Use membrane separation technologies (e.g., nanofiltration) for stereoisomer isolation, as per CRDC subclass RDF2050104 .
  • Simulate separation parameters (e.g., pressure, solvent ratios) using ASPEN Plus before lab trials.

Q. How to optimize bioactivity through structural analogs?

Methodological Answer:

  • Perform SAR studies by modifying the benzyl or methoxyphenyl groups.
  • Combine high-throughput screening with QSAR models to prioritize analogs. Training in chemical biology methods (e.g., Chem/IBiS 416) supports experimental design .

Q. What methodologies validate its role in heterogeneous catalysis?

Methodological Answer:

  • Use in situ FTIR or XAS to monitor surface interactions during catalysis.
  • Apply kinetic isotope effects (KIE) to probe rate-determining steps. Reference CRDC’s fuel engineering subclass (RDF2050106) for renewable energy applications .

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